4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester
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Overview
Description
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester typically involves the reaction of phthalic anhydride with appropriate reagents to form the isoindoline moiety. The introduction of the difluoro-butyric acid methyl ester group can be achieved through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the specific reaction, but typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Scientific Research Applications
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-benzoic acid octyl ester
- 4-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-YL)-benzoic acid methyl ester
- 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-YL)-benzoic acid methyl ester
Uniqueness
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester is unique due to the presence of the difluoro-butyric acid methyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2,2-difluoro-butyric acid methyl ester is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique isoindole structure which contributes to its biological activity. The molecular formula is C12H10F2N2O3, with a molecular weight of approximately 270.22 g/mol. The presence of difluorobutyric acid and the isoindole moiety suggests potential interactions with biological targets.
Research indicates that compounds with similar isoindole structures often exhibit various biological activities, including:
- Antioxidant Activity : Isoindole derivatives have shown the ability to scavenge free radicals, which can prevent oxidative stress in cells.
- Antimicrobial Properties : Some studies suggest that these compounds can inhibit the growth of certain pathogens.
- Enzyme Inhibition : The compound may interact with enzymes such as histone deacetylases (HDACs), which are important in cancer biology.
Biological Activity Data
A summary of relevant biological activities observed in studies on similar compounds is presented below:
Case Studies
- Antioxidant Studies : A study conducted on related isoindole derivatives demonstrated their efficacy in reducing oxidative stress markers in vitro. The compounds exhibited a dose-dependent response in scavenging DPPH radicals.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against a variety of bacterial strains. The results indicated that the compound showed significant inhibition zones comparable to standard antibiotics.
- Cancer Research : In a preclinical study, the compound was tested for its effects on cancer cell lines. It was found to induce apoptosis in cancer cells through HDAC inhibition pathways, suggesting potential as an anticancer agent.
Properties
Molecular Formula |
C13H11F2NO4 |
---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
methyl 4-(1,3-dioxoisoindol-2-yl)-2,2-difluorobutanoate |
InChI |
InChI=1S/C13H11F2NO4/c1-20-12(19)13(14,15)6-7-16-10(17)8-4-2-3-5-9(8)11(16)18/h2-5H,6-7H2,1H3 |
InChI Key |
BRHWXSGOQSRYIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)(F)F |
Origin of Product |
United States |
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